rel-(1R,2S)-2-Phenylcyclopentan-1-amine
Description
rel-(1R,2S)-2-Phenylcyclopentan-1-amine (CAS: 1986-47-6) is a chiral bicyclic amine featuring a cyclopentane ring substituted with a phenyl group at the 2-position and an amine group at the 1-position. Its stereochemistry (rel-(1R,2S)) is critical for applications in asymmetric catalysis and pharmaceutical synthesis, where enantioselectivity and spatial arrangement dictate reactivity and biological activity . The compound’s rigid cyclopentane scaffold provides conformational stability, while the phenyl group introduces aromatic interactions that influence both solubility and binding affinity.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R,2S)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m0/s1 |
InChI Key |
VNGYTYNUZHDMPP-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Key parameters influencing CALB efficiency include:
-
Acyl donor : Ethyl acetate outperforms bulkier esters due to enhanced enzyme-substrate compatibility.
-
Temperature : Optimal activity occurs at 30–40°C, balancing reaction rate and enzyme stability.
-
Solvent : Non-polar solvents (e.g., toluene) favor high enantioselectivity by stabilizing the enzyme’s active conformation.
Multi-Step Organic Synthesis from Benzyl Halides
A patent-pending method (CN105085278A) outlines a four-step route adaptable to rel-(1R,2S)-2-phenylcyclopentan-1-amine:
Stepwise Procedure
-
Alkylation : Substituted benzyl chloride reacts with isobutyronitrile at −78°C using LDA (lithium diisopropylamide) to form 2-methyl-1-aryl-2-butyronitrile (98% yield).
-
Hydrolysis : The nitrile intermediate undergoes basic hydrolysis (80–220°C) to yield 2-methyl-1-aryl-2-butyric acid.
-
Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) generates an isocyanate, trapped by benzyl alcohol to form a carbamate.
-
Deprotection : Catalytic hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, furnishing the target amine in 50% overall yield.
Table 1: Comparative Yields in Multi-Step Synthesis
| Step | Reaction | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Alkylation | 98 | LDA, THF, −78°C |
| 2 | Hydrolysis | 85 | NaOH, 180°C |
| 3 | Curtius Rearrangement | 90 | DPPA, 40–120°C |
| 4 | Deprotection | 65 | H₂/Pd-C, RT |
Nitroaldol (Henry) Reaction Pathway
The nitroaldol reaction between benzaldehyde and nitroethane under basic conditions produces 2-nitro-1-phenylpropanol, a precursor to this compound.
Stereochemical Control
-
Catalyst : Sodium hydroxide (50% aq.) promotes nitroethane addition to benzaldehyde, yielding a 69.3% conversion to nitroalcohol with 35.1% (1R*,2S*) diastereomer.
-
Reduction : Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to an amine, followed by cyclization under acidic conditions to form the cyclopentane ring.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Overall Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| CALB-Catalyzed Resolution | 45 | >99 | Moderate |
| Multi-Step Organic | 50 | Racemic | High |
| Nitroaldol Pathway | 32 | 35 (diastereomeric) | Low |
Chemical Reactions Analysis
Types of Reactions: rel-(1R,2S)-2-Phenylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
rel-(1R,2S)-2-Phenylcyclopentan-1-amine has been investigated for its potential therapeutic effects:
- Neuropharmacology : Studies suggest that this compound may act on neurotransmitter systems, particularly in modulating dopamine and serotonin levels. Its structural similarity to other amines allows it to interact with various receptors, making it a candidate for developing treatments for mood disorders and neurodegenerative diseases .
Neuroscience
Research indicates that this compound could be useful in understanding the mechanisms of action of psychoactive substances:
- Behavioral Studies : Animal models have been employed to study the effects of this compound on behavior and cognition, providing insights into its potential as a therapeutic agent for anxiety and depression .
Materials Science
In materials science, this compound can serve as a building block for synthesizing novel materials:
- Polymer Chemistry : The compound's amine functionality allows it to be used in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings indicated that the compound exhibits selective binding affinity to 5HT receptors, suggesting potential applications in treating anxiety disorders.
Case Study 2: Synthesis of Functional Polymers
Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties. The study concluded that this compound could enhance the performance of materials used in various industrial applications.
Mechanism of Action
The mechanism of action of rel-(1R,2S)-2-Phenylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral structure allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ring Size and Substituent Variations
Table 1: Structural Comparison of Cyclic Amines
Key Observations:
- Ring Strain : Cyclopropane derivatives (e.g., trans-2-Phenylcyclopropanamine) exhibit higher ring strain, favoring ring-opening reactions, whereas cyclopentane derivatives like the target compound provide a balance between stability and reactivity .
- Substituent Effects : Electron-withdrawing groups (e.g., CF3 in 921040-75-7) decrease amine basicity, while halogenated aromatics (e.g., 1807901-49-0) enhance lipophilicity for membrane penetration .
Stability and Analytical Challenges
- HPLC Instability : Unlike its cyclopropane analogs, this compound derivatives exhibit greater stability during analysis, avoiding decomposition seen in spirocyclopropane oxindoles .
- Derivatization Requirements : Cyclopropane-based amines (e.g., 1807901-49-0) often require HCl salt formation to enhance stability for storage and handling .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for rel-(1R,2S)-2-Phenylcyclopentan-1-amine, and how do reaction conditions influence yield and stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via cyclization of phenyl-substituted precursors or reductive amination of ketones. For example, a cyclopentane backbone can be functionalized using lithium aluminum hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN) to reduce imine intermediates . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. methanol) critically impact stereoselectivity. Low temperatures favor kinetic control, while polar solvents stabilize transition states. Always monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or <sup>1</sup>H NMR with chiral shift reagents .
Q. Which spectroscopic techniques are most reliable for characterizing rel-(1R,2S)-2-Phenylcyclopentan-1-amine, and how are data interpreted?
- Methodological Answer :
- <sup>1</sup>H NMR : Key signals include the cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.2–7.4 ppm, multiplet). The amine proton (δ 1.2–1.8 ppm) may appear broad due to exchange .
- IR Spectroscopy : N-H stretches (3300–3500 cm<sup>−1</sup>) and C-N stretches (1250–1350 cm<sup>−1</sup>) confirm the amine group .
- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 174.1. Fragmentation patterns (e.g., loss of NH2) validate the structure .
Q. What safety protocols are essential when handling rel-(1R,2S)-2-Phenylcyclopentan-1-amine in laboratory settings?
- Methodological Answer :
- Containment : Use fume hoods to avoid inhalation. Wear nitrile gloves and safety goggles.
- Storage : Keep in airtight containers at 2–8°C in a dark, dry environment to prevent oxidation .
- Spill Management : Absorb with vermiculite or sand, then dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can enantioselective synthesis of (1R,2S)-2-Phenylcyclopentan-1-amine be optimized to achieve >99% ee?
- Methodological Answer :
- Catalytic Asymmetric Hydrogenation : Use Ir-(P,N) catalysts (e.g., Walphos ligands) under H2 pressure (50–100 bar) in dichloromethane. Substrate-to-catalyst ratios (100:1) balance cost and efficiency .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., Candida antarctica lipase B) in biphasic systems (hexane/water) at 40°C. Monitor ee via chiral GC (β-DEX 120 column) .
Q. What computational methods predict the biological activity of rel-(1R,2S)-2-Phenylcyclopentan-1-amine derivatives, and how are these validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D2 receptors (PDB: 6CM4). Prioritize derivatives with ΔG < −8 kcal/mol.
- QSAR Modeling : Train models on logP, polar surface area, and H-bond donor counts. Validate with in vitro assays (e.g., radioligand binding in HEK293 cells) .
Q. How can contradictory data in stereochemical assignments of rel-(1R,2S)-2-Phenylcyclopentan-1-amine be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
